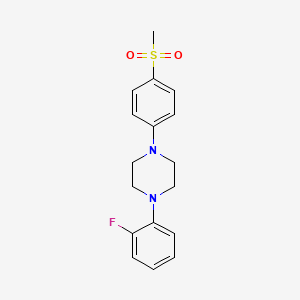![molecular formula C20H22FN7 B12246383 4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12246383.png)
4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the cyclization to form the octahydropyrrolo[3,4-c]pyrrol ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different molecular targets.
Quinazoline: Another class of compounds with diverse biological activities.
Uniqueness
4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is unique due to its specific structural features and potent CDK2 inhibitory activity. This makes it a promising candidate for further research and development in therapeutic applications.
Properties
Molecular Formula |
C20H22FN7 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H22FN7/c1-3-16-18(21)20(24-11-23-16)28-9-13-7-27(8-14(13)10-28)19-15-4-5-22-6-17(15)25-12(2)26-19/h4-6,11,13-14H,3,7-10H2,1-2H3 |
InChI Key |
LPZVPTIWVBQBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC(=NC5=C4C=CN=C5)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B12246306.png)
![5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12246312.png)

![2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246322.png)
![2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B12246325.png)
![9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12246327.png)
![3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12246334.png)
![1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]pyrrolidine](/img/structure/B12246352.png)
![2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12246354.png)
![1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12246359.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine](/img/structure/B12246361.png)
![2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246364.png)
![4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]morpholine](/img/structure/B12246381.png)
![Ethyl 4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B12246387.png)
